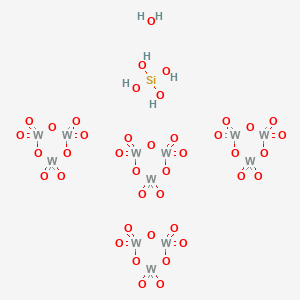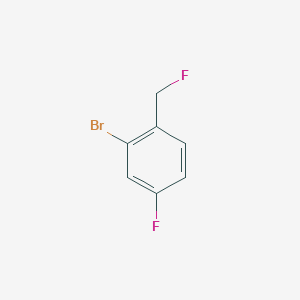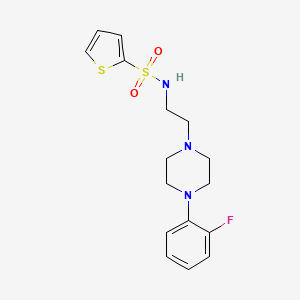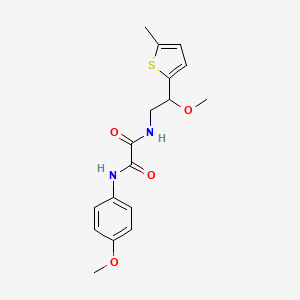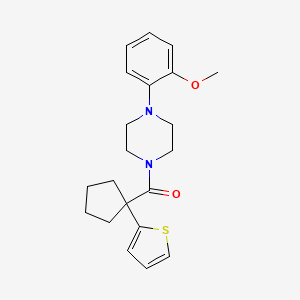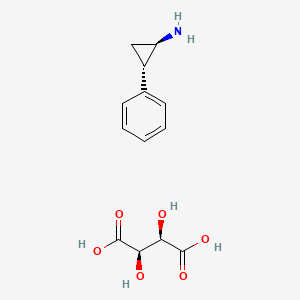
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine is a chiral compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds. The compound’s unique structure, featuring a cyclopropane ring and phenyl group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of phenylcyclopropanamine with dihydroxybutanedioic acid under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
科学研究应用
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Serves as an intermediate in the synthesis of drugs targeting various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound’s cyclopropane ring and phenyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its pharmacological effects .
相似化合物的比较
Similar Compounds
Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)-, (2R)-hydroxy(phenyl)ethanoate: Another chiral compound with similar structural features but different substituents, leading to distinct chemical properties and applications.
Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)-, (2R)-hydroxy(phenyl)ethanoate: Used as an intermediate in the synthesis of platelet aggregation inhibitors.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in drug synthesis highlight its importance in the pharmaceutical industry .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m01/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYXZOHOQZKPZ-YFQRKTQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)
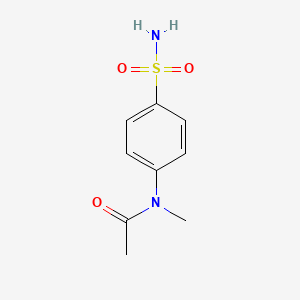
![Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione](/img/structure/B2443771.png)
![ethyl 2-[3-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2443773.png)
![3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B2443777.png)
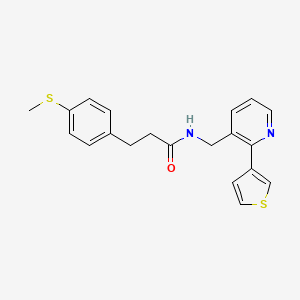
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)
![1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2443781.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2443782.png)
